molecular formula C13H22Cl2N2 B3108807 4-[3-(Pyrrolidin-1-yl)propyl]aniline dihydrochloride CAS No. 168897-23-2

4-[3-(Pyrrolidin-1-yl)propyl]aniline dihydrochloride

Cat. No.: B3108807
CAS No.: 168897-23-2
M. Wt: 277.23 g/mol
InChI Key: QFHQWQSDLXBWQD-UHFFFAOYSA-N
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Description

4-[3-(Pyrrolidin-1-yl)propyl]aniline dihydrochloride is a chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a pyrrolidine ring, a saturated nitrogen heterocycle that is a privileged scaffold in the design of bioactive molecules . The pyrrolidine ring is valued for its sp3-hybridization and non-planar structure, which allows researchers to efficiently explore three-dimensional pharmacophore space and can positively influence the solubility and other ADME properties of drug candidates . The molecular structure, which combines an aniline moiety with a pyrrolidine-propyl linker, is characteristic of intermediates used in the synthesis of more complex molecules. While the specific biological profile and mechanism of action for this precise compound require experimental determination, structural analogs featuring the pyrrolidine ring are investigated across a wide spectrum of therapeutic areas, including as potential anticancer, antibacterial, and central nervous system agents . This dihydrochloride salt form may offer enhanced solubility for various experimental applications. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

4-(3-pyrrolidin-1-ylpropyl)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c14-13-7-5-12(6-8-13)4-3-11-15-9-1-2-10-15;;/h5-8H,1-4,9-11,14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHQWQSDLXBWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCC2=CC=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Pyrrolidin-1-yl)propyl]aniline dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of 1,4-diaminobutane.

    Attachment of the Propyl Chain: The propyl chain is introduced via a nucleophilic substitution reaction, where the pyrrolidine reacts with 1-bromopropane.

    Formation of the Aniline Group: The aniline group is introduced through a coupling reaction with 4-nitroaniline, followed by reduction to form the aniline derivative.

    Formation of the Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Pyrrolidin-1-yl)propyl]aniline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

4-[3-(Pyrrolidin-1-yl)propyl]aniline dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(Pyrrolidin-1-yl)propyl]aniline dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and aniline group can interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Activity Data: Direct pharmacological data for 4-[3-(Pyrrolidin-1-yl)propyl]aniline dihydrochloride are scarce.
  • Synthetic Challenges : The dihydrochloride salt form complicates purification compared to free-base impurities, requiring stringent control during manufacturing.

Biological Activity

4-[3-(Pyrrolidin-1-yl)propyl]aniline dihydrochloride, a compound with the CAS number 168897-23-2, has garnered attention in various fields of biomedical research due to its potential biological activities. This article reviews the compound's biological properties, including its antibacterial and antifungal activities, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-[3-(Pyrrolidin-1-yl)propyl]aniline dihydrochloride can be represented as follows:

  • Molecular Formula : C12H18Cl2N2
  • Molecular Weight : 251.19 g/mol

The compound features a pyrrolidine ring attached to a propyl chain and an aniline moiety, which may contribute to its biological activity.

Antibacterial Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit significant antibacterial properties. In vitro studies demonstrated that certain pyrrolidine derivatives could inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . For instance, a related study found that pyrrolidine derivatives showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against these pathogens, suggesting a potent antibacterial effect .

CompoundMIC (mg/mL)Target Bacteria
Compound A0.0039Staphylococcus aureus
Compound B0.025Escherichia coli

The biological activity of 4-[3-(Pyrrolidin-1-yl)propyl]aniline dihydrochloride is hypothesized to involve interactions with specific molecular targets within bacterial and fungal cells. The compound may act by inhibiting key enzymes or disrupting cellular processes essential for microbial survival. For example, pyrrolidine derivatives have been shown to interfere with cell wall synthesis or protein synthesis pathways in bacteria .

Case Studies

  • Study on Antimicrobial Efficacy : A study published in MDPI evaluated various pyrrolidine derivatives for their antimicrobial properties. The results indicated that modifications on the piperidine ring significantly influenced antibacterial activity, with some compounds exhibiting complete bactericidal effects within hours .
  • Mechanistic Insights : Another research article focused on the mechanism by which pyrrolidine compounds exert their effects on microbial cells. It was found that these compounds could induce oxidative stress in bacteria, leading to cell death .

Q & A

Q. Table 1: Comparison of Lab-Scale vs. Industrial-Scale Synthesis

ParameterLab-Scale (mg)Industrial (kg)
SolventDMFCyclopentyl methyl ether
Reduction MethodSnCl₂/HClH₂/Pd-C (5 atm)
Yield60–70%85–90%
Purity (HPLC)92–95%>99%

Advanced: What strategies are used to analyze and mitigate genotoxic impurities (GTIs) in this compound?

Methodological Answer:

  • Impurity Profiling : Use LC-MS/MS to detect trace intermediates (e.g., nitro derivatives, alkylating agents) at ppm levels, referencing ICH M7 guidelines .
  • Derivatization : React residual amines with dansyl chloride for fluorimetric detection (LOD: 0.1 ppm) .
  • Purge Studies : Demonstrate impurity clearance (>3-log reduction) via crystallization and wash cycles .

Advanced: How does modifying the pyrrolidine ring or propyl chain affect the compound’s biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Pyrrolidine Substitution : Replace pyrrolidine with piperidine to assess impact on target binding (e.g., troponin interactions in cardiac studies) .
    • Propyl Chain Length : Shorten to ethyl or extend to butyl to evaluate pharmacokinetic properties (e.g., logP, metabolic stability) .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to biological targets (e.g., ion channels or enzymes) .

Basic: What solubility and stability challenges are associated with this compound, and how are they addressed experimentally?

Methodological Answer:

  • Solubility : Poor aqueous solubility (~0.1 mg/mL in water) can be improved via co-solvents (e.g., PEG-400) or salt forms (e.g., mesylate) .
  • Stability :
    • pH-Dependent Degradation : Conduct forced degradation studies (e.g., 0.1 M HCl/NaOH, 40°C/75% RH) to identify degradation products .
    • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photo-oxidation .

Advanced: What in vitro models are appropriate for evaluating the compound’s pharmacological effects?

Methodological Answer:

  • Cell-Based Assays : Use HEK-293 cells expressing human cardiac troponin for calcium modulation studies .
  • Antimicrobial Testing : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination) .
  • Cytotoxicity : Assess IC₅₀ in cancer cell lines (e.g., MCF-7, A549) using MTT assays .

Advanced: How can structural analogs guide SAR studies for this compound?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives like 4-[2-(pyrrolidin-1-yl)ethoxy]aniline dihydrochloride (CAS 265654-78-2) to compare pharmacokinetic profiles .
  • Biological Benchmarking : Compare activity with commercial analogs (e.g., bepridil derivatives) in target-specific assays (e.g., calcium channel blocking) .

Q. Table 2: Key Analogs and Their Applications

Analog StructureBiological TargetReference
4-(Pyridin-4-yl)aniline diHClAntimicrobial agents
Bepridil derivativesCardiac troponin modulation
5-Chloro-pyrrolidinylaniline diHClAnticancer leads

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-(Pyrrolidin-1-yl)propyl]aniline dihydrochloride
Reactant of Route 2
Reactant of Route 2
4-[3-(Pyrrolidin-1-yl)propyl]aniline dihydrochloride

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